Cas no 1897844-28-8 (tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate)

Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate is a fluorosulfonyl-substituted piperidine derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability, facilitating handling and storage, while the fluorosulfonyl moiety offers reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for the development of sulfonamide-based therapeutics due to its ability to introduce sulfonyl fluoride functionalities. Its structural features make it a versatile building block for constructing complex molecules with potential biological activity. The product is typically handled under controlled conditions due to the reactivity of the fluorosulfonyl group.
tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate structure
1897844-28-8 structure
Product name:tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate
CAS No:1897844-28-8
MF:C11H20FNO4S
Molecular Weight:281.344205856323
MDL:MFCD31420844
CID:5246339
PubChem ID:115051749

tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-[(fluorosulfonyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate
    • AT28369
    • tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
    • TERT-BUTYL 3-((FLUOROSULFONYL)METHYL)PIPERIDINE-1-CARBOXYLATE
    • EN300-265967
    • Z2457200030
    • 1897844-28-8
    • tert-Butyl3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
    • MDL: MFCD31420844
    • インチ: 1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3
    • InChIKey: KGVHXTDVFVZFMK-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCC(CS(F)(=O)=O)C1

計算された属性

  • 精确分子量: 281.10970745g/mol
  • 同位素质量: 281.10970745g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 396
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 72.1Ų

tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01C6Y5-2.5g
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95%
2.5g
$3108.00 2024-06-17
Aaron
AR01C76H-10g
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95%
10g
$7457.00 2023-12-15
AstaTech
AT28369-0.25/G
TERT-BUTYL 3-((FLUOROSULFONYL)METHYL)PIPERIDINE-1-CARBOXYLATE
1897844-28-8 95%
0.25g
$599 2023-09-19
Enamine
EN300-265967-0.1g
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95.0%
0.1g
$437.0 2025-03-20
Enamine
EN300-265967-2.5g
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95.0%
2.5g
$2464.0 2025-03-20
Ambeed
A1084863-1g
tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95%
1g
$898.0 2024-04-22
Enamine
EN300-265967-5.0g
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95.0%
5.0g
$3645.0 2025-03-20
Enamine
EN300-265967-1g
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95%
1g
$1256.0 2023-09-13
Enamine
EN300-265967-10g
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95%
10g
$5405.0 2023-09-13
1PlusChem
1P01C6Y5-100mg
tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
1897844-28-8 95%
100mg
$602.00 2024-06-17

tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate 関連文献

tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate (CAS No. 1897844-28-8)

Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate, with the CAS number 1897844-28-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of piperidine derivatives, which are widely recognized for their versatile applications in medicinal chemistry. The presence of a tert-butyl group and a fluorosulfonyl moiety in its molecular structure imparts unique properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The piperidine ring is a six-membered heterocyclic amine, characterized by its nitrogen atom and two adjacent carbon atoms. This structural feature contributes to the compound's ability to interact with biological targets, making it a preferred scaffold in drug design. The fluorosulfonyl group, on the other hand, is known for its electron-withdrawing properties and its ability to enhance the metabolic stability of drug candidates. These attributes are particularly crucial in the development of long-acting pharmaceuticals that require resistance to enzymatic degradation.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules has been shown to increase their bioavailability and prolong their duration of action. Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate exemplifies this trend, as it serves as a key building block in the synthesis of fluorinated piperidine-based drugs. These drugs are being explored for various therapeutic applications, including central nervous system disorders, oncology, and anti-inflammatory conditions.

The synthesis of Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorosulfonyl group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are often employed to achieve the desired transformation. These methods not only enhance efficiency but also minimize unwanted side products, ensuring that the final product meets stringent quality standards.

The compound's potential applications extend beyond pharmaceuticals into the realm of agrochemicals and materials science. Fluorinated piperidine derivatives have been investigated for their role in developing novel pesticides and specialty chemicals that exhibit improved environmental stability and efficacy. The tert-butyl group, while primarily serving as a protecting group in organic synthesis, also contributes to the compound's overall stability, making it suitable for industrial applications where durability is paramount.

Recent research has highlighted the importance of Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate in the development of next-generation therapeutics. Studies have demonstrated its utility in generating novel inhibitors targeting enzymes involved in cancer progression. By leveraging its unique structural features, researchers have been able to design molecules that exhibit high selectivity and potency against disease-causing pathways. These findings underscore the compound's significance as a pharmacophore in modern drug discovery.

The use of computational methods has further accelerated the exploration of Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate's potential. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This approach has been instrumental in optimizing its chemical structure for enhanced binding affinity and reduced toxicity. By integrating experimental data with computational insights, scientists can streamline the drug development process, bringing new treatments to patients more efficiently.

In conclusion, Tert-butyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate (CAS No. 1897844-28-8) is a multifaceted compound with significant implications for pharmaceutical and industrial applications. Its unique structural composition, characterized by the presence of both tert-butyl and fluorosulfonyl groups, makes it an invaluable intermediate in synthetic chemistry. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in the development of innovative drugs that address unmet medical needs.

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